

# CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CAY10499** is a potent, non-selective lipase inhibitor that has garnered significant interest in the scientific community for its broad-spectrum activity and potential therapeutic applications. Initially identified as a novel inhibitor of monoglyceride lipase (MGL), further studies revealed its inhibitory effects on a range of other lipases, including hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **CAY10499**, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

## **Discovery**

**CAY10499** was identified through a small-scale screening for inhibitors of monoglyceride lipase (MGL).[1][2] This discovery was facilitated by the development of a novel 96-well format assay utilizing the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA), which provided a rapid and accurate method for assessing MGL activity.[1][2] **CAY10499** emerged from this screening as a potent submicromolar inhibitor of MGL.[1]

# **Chemical Properties**



| Property          | Value                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------|
| Formal Name       | [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester |
| CAS Number        | 359714-55-9                                                                                     |
| Molecular Formula | C18H17N3O5                                                                                      |
| Molecular Weight  | 355.3 g/mol                                                                                     |
| Purity            | ≥98%                                                                                            |
| UV/Vis (λmax)     | 206, 256 nm                                                                                     |
| Solubility        | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL             |
| Storage           | -20°C                                                                                           |
| Stability         | ≥4 years                                                                                        |

Data sourced from Cayman Chemical product information.[3]

## **Mechanism of Action**

**CAY10499** acts as a non-selective, irreversible inhibitor of several serine hydrolases.[4] Its primary mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes, leading to their inactivation. Studies have suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is the active component responsible for the inhibitory activity, rather than the carbamate group.[4][5] The inhibition by **CAY10499** is time-dependent, with its inhibitory potential increasing upon pre-incubation with the enzyme.[5]

The inhibition of MGL by **CAY10499** leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates cannabinoid receptor signaling.[6] The inhibition of other lipases, such as HSL and ATGL, disrupts intracellular lipolysis, affecting the release of fatty acids from stored triglycerides.





Click to download full resolution via product page

Caption: CAY10499 signaling pathway.

# Preclinical Data In Vitro Inhibitory Activity

**CAY10499** has been shown to inhibit a variety of lipases with varying potencies. The half-maximal inhibitory concentrations ( $IC_{50}$ ) are summarized below.



| Target Enzyme                        | Species | IC50 (nM) |
|--------------------------------------|---------|-----------|
| Monoacylglycerol Lipase<br>(MGL)     | Human   | 144       |
| Hormone-Sensitive Lipase (HSL)       | Human   | 90        |
| Fatty Acid Amide Hydrolase<br>(FAAH) | Human   | 14        |

### Data compiled from Cayman Chemical.[3]

| Other Inhibited Lipases (at 5 µM)  | % Inhibition |
|------------------------------------|--------------|
| Adipose Triglyceride Lipase (ATGL) | 95%          |
| Diacylglycerol Lipase α (DAGLα)    | 60%          |
| α/β-Hydrolase Domain 6 (ABHD6)     | 90%          |
| Carboxylesterase 1 (CES1)          | 95%          |

Data compiled from Cayman Chemical.[3]

# **Anti-proliferative Activity in Cancer Cell Lines**

CAY10499 has demonstrated cytotoxic effects against several human cancer cell lines.

| Cell Line  | Cancer Type | IC50 (μM) |
|------------|-------------|-----------|
| MCF-7      | Breast      | 4.2       |
| MDA-MB-231 | Breast      | 46        |
| COV318     | Ovarian     | 106.7     |
| OVCAR-3    | Ovarian     | 79.8      |

Data compiled from Cayman Chemical.[3]



### In Vivo Studies

In a rat model, **CAY10499** was shown to reduce increases in cytosolic lipase activity induced by both a fructose-rich (FRUC) diet and an AIN-93M diet.[3] This suggests that **CAY10499** is active in vivo and can modulate lipid metabolism.

# Experimental Protocols Monoglyceride Lipase (MGL) Inhibition Assay

This protocol is based on the method used for the initial discovery of CAY10499.[2][5]

#### Materials:

- Recombinant human MGL
- CAY10499
- 4-Nitrophenylacetate (4-NPA)
- Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA
- 96-well microtiter plate
- Microplate reader capable of measuring absorbance at 405 nm

#### Procedure:

- Prepare serial dilutions of CAY10499 in DMSO.
- In a 96-well plate, add 150 μL of Tris-HCl buffer to each well.
- Add 10 μL of the CAY10499 dilution or DMSO (for control) to the appropriate wells.
- Add 16 ng of pure human MGL in 10  $\mu$ L of Tris-HCl buffer to each well.
- Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.



- Initiate the reaction by adding 40  $\mu$ L of a 1.25 mM solution of 4-NPA in Tris-HCl buffer (final concentration 250  $\mu$ M).
- Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.
- The rate of 4-nitrophenol production is proportional to MGL activity. Calculate the percentage of inhibition for each concentration of **CAY10499** and determine the IC₅₀ value.



Click to download full resolution via product page

Caption: MGL Inhibition Assay Workflow.

# Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is a general method for assessing FAAH inhibition.[1][7]

#### Materials:

- Recombinant human FAAH
- CAY10499
- FAAH substrate (e.g., AMC arachidonoyl amide)
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

#### Procedure:

Prepare serial dilutions of CAY10499 in a suitable solvent (e.g., DMSO).



- In a 96-well black plate, add 170 μL of FAAH Assay Buffer to each well.
- Add 10 μL of the diluted FAAH enzyme to each well (except for background wells).
- Add 10 μL of the CAY10499 dilution or solvent (for control) to the appropriate wells. For background wells, add 10 μL of solvent.
- Incubate the plate for 5 minutes at 37°C.
- Initiate the reaction by adding 10 μL of the FAAH substrate to all wells.
- Incubate the plate for 30 minutes at 37°C, protected from light.
- Measure the fluorescence at the specified wavelengths.
- Subtract the background fluorescence and calculate the percentage of inhibition to determine the IC₅₀ value.

## Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol outlines a general method for measuring HSL inhibition.[8][9]

#### Materials:

- Recombinant human HSL
- CAY10499
- HSL substrate (e.g., 1-S-arachidonoylthioglycerol)
- ThioGlo-1 reagent
- Potassium phosphate buffer (pH 7.0)
- 96-well plate
- Fluorescence plate reader

#### Procedure:



- Prepare serial dilutions of CAY10499.
- In a 96-well plate, add the potassium phosphate buffer.
- Add the recombinant human HSL to each well.
- Add the CAY10499 dilutions or vehicle control.
- Pre-incubate the plate to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding the HSL substrate.
- After a set incubation period at 37°C, add the ThioGlo-1 reagent to detect the released thioglycerol.
- Measure the fluorescence to determine HSL activity.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## **Cancer Cell Viability Assay (CCK-8)**

This is a general protocol to assess the anti-proliferative effects of **CAY10499** on cancer cell lines.[10]

#### Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- CAY10499
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 450 nm

#### Procedure:







- Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **CAY10499** in the cell culture medium.
- Remove the old medium and add 100  $\mu$ L of the medium containing different concentrations of **CAY10499** or vehicle control to the wells.
- Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
- Add 10  $\mu$ L of the CCK-8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 value.





Click to download full resolution via product page

Caption: Cancer Cell Viability Assay Workflow.



## **Synthesis**

While a detailed, step-by-step synthesis protocol for **CAY10499** is not publicly available in the provided search results, the synthesis of a structurally related carbamate, benzyl phenylcarbamate, has been described.[5] This suggests that the synthesis of **CAY10499** likely involves the reaction of an appropriate isocyanate with benzyl alcohol in the presence of a base like triethylamine. The key starting material would be the 4-isocyanato-2-methylphenyl-5-methoxy-1,3,4-oxadiazol-2(3H)-one intermediate.

## **Future Directions**

The broad-spectrum inhibitory profile of **CAY10499** presents both opportunities and challenges. While its polypharmacology could be advantageous for treating complex diseases where multiple lipases are dysregulated, it also poses a risk for off-target effects. Future research should focus on:

- Lead Optimization: medicinal chemistry efforts to improve the selectivity of CAY10499 for specific lipase targets.
- In-depth In Vivo Studies: Comprehensive pharmacokinetic and pharmacodynamic studies in various animal models to better understand its efficacy, safety, and therapeutic window for specific indications.
- Target Deconvolution: Further studies to elucidate the contribution of each inhibited lipase to the observed cellular and in vivo effects of CAY10499.

## Conclusion

**CAY10499** is a valuable research tool for studying the roles of various lipases in health and disease. Its discovery and characterization have provided a foundation for the development of novel therapeutics targeting lipid metabolism. This technical guide has summarized the key information on its discovery, mechanism of action, and preclinical development, and has provided detailed experimental protocols to aid researchers in their investigations of this multifaceted inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603168#cay10499-discovery-and-development]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com